Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate
Overview
Description
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Thienylsulfonyl Group: This is typically done through sulfonylation reactions using thienylsulfonyl chloride in the presence of a base.
Hydrazino Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydrazino group to an amine.
Substitution: The hydrazino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Signaling Pathways: Influencing cellular signaling pathways involved in growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-hydroxy-3,5-pyridinedicarboxylate: Lacks the thienylsulfonyl and hydrazino groups.
2-Hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate: Lacks the diethyl ester groups.
Uniqueness
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
diethyl 2-oxo-6-(2-thiophen-2-ylsulfonylhydrazinyl)-1H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c1-3-24-14(20)9-8-10(15(21)25-4-2)13(19)16-12(9)17-18-27(22,23)11-6-5-7-26-11/h5-8,18H,3-4H2,1-2H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYRVUMFVCTNDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NNS(=O)(=O)C2=CC=CS2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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